molecular formula C22H24N2O2 B11116745 2-(4-methoxyphenyl)-3-methyl-N-(2-methylpropyl)quinoline-4-carboxamide

2-(4-methoxyphenyl)-3-methyl-N-(2-methylpropyl)quinoline-4-carboxamide

Cat. No.: B11116745
M. Wt: 348.4 g/mol
InChI Key: BPPWTGWHCQHWSB-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-3-methyl-N-(2-methylpropyl)quinoline-4-carboxamide is a complex organic compound with the molecular formula C21H22N2O2 and a molecular weight of 334.41 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound, and features a methoxyphenyl group, a methyl group, and an isobutyl group attached to the quinoline core

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-3-methyl-N-(2-methylpropyl)quinoline-4-carboxamide can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .

Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. This method is particularly useful for synthesizing quinoline derivatives with various substituents .

In an industrial setting, the synthesis of this compound may involve the use of transition metal-catalyzed reactions or metal-free ionic liquid-mediated reactions. These methods offer advantages such as higher yields, milder reaction conditions, and reduced environmental impact .

Chemical Reactions Analysis

2-(4-methoxyphenyl)-3-methyl-N-(2-methylpropyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-methoxyphenyl)-3-methyl-N-(2-methylpropyl)quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3-methyl-N-(2-methylpropyl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline core allows it to bind to various biological macromolecules, modulating their activity and leading to specific physiological effects .

For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in DNA replication and repair, making them effective anticancer agents. Additionally, the methoxyphenyl group can enhance the compound’s binding affinity to specific receptors, leading to improved pharmacological activity .

Comparison with Similar Compounds

2-(4-methoxyphenyl)-3-methyl-N-(2-methylpropyl)quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:

The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-methyl-N-(2-methylpropyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H24N2O2/c1-14(2)13-23-22(25)20-15(3)21(16-9-11-17(26-4)12-10-16)24-19-8-6-5-7-18(19)20/h5-12,14H,13H2,1-4H3,(H,23,25)

InChI Key

BPPWTGWHCQHWSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NCC(C)C

Origin of Product

United States

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